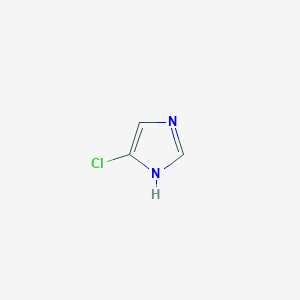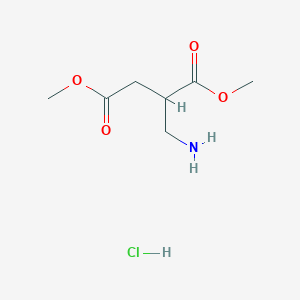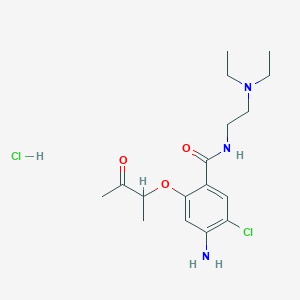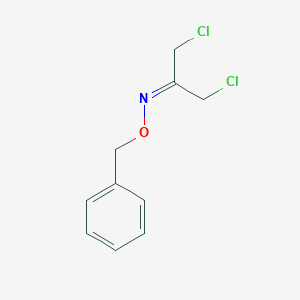
1,3-Dichloro-propan-2-one O-benzyl-oxime
Vue d'ensemble
Description
1,3-Dichloro-propan-2-one O-benzyl-oxime, also known as DCPO-BO, is a chemical compound with a wide range of applications in the scientific research field. It is a versatile and powerful reagent that has been used in a variety of experiments, including organic synthesis, chromatography, and analytical chemistry. DCPO-BO has been used in the field of biochemistry and physiology to study the mechanism of action of certain biological compounds and to investigate the biochemical and physiological effects of certain drugs.
Applications De Recherche Scientifique
Environmental Contaminant Research
Research on tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a compound with a somewhat related structure, has highlighted the widespread concern regarding halogen-containing organophosphorus chemicals. These compounds are used as additive flame retardants and have been identified as emerging environmental contaminants. Studies have found significant levels of TDCPP and its metabolites in various human samples, raising concerns about potential health effects due to exposure. This research emphasizes the importance of understanding the behavior and health risks of such compounds in the environment (Chen Wang et al., 2020).
Synthetic Chemistry and Material Science
The synthesis and chemical properties of oxazine and benzoxazine compounds, which share a structural resemblance to 1,3-Dichloro-propan-2-one O-benzyl-oxime, have been extensively studied. These compounds are valuable in synthetic chemistry for creating new molecular systems with diverse applications, ranging from material science to pharmacology. Their synthesis often involves cyclization reactions and can lead to compounds with significant pharmacological potential (M. Sainsbury).
Bioproduction and Downstream Processing
In the context of bioproduction, compounds like 1,3-propanediol, which could be structurally related to the research compound, have been studied for their applications in producing environmentally friendly chemicals. The research focuses on optimizing the recovery and purification processes from fermentation broths, highlighting the importance of such compounds in sustainable chemical production (Zhi-Long Xiu & A. Zeng, 2008).
Pharmacological Research
Investigations into the synthesis, chemical transformations, and biological activity of sultone derivatives, including those related to oxathiin and benzoxathiin structures, reveal their potential in pharmacological research. These studies show that such compounds can serve as the basis for developing new drugs with anticoagulant, antimicrobial, and antitumor properties (Halyna V. Hryhoriv et al., 2021).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives demonstrate the vast potential of simple, structurally related compounds in supramolecular chemistry. Their ability to self-assemble into nanometer-sized structures has implications for nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of these chemical moieties in advanced material science (S. Cantekin et al., 2012).
Propriétés
IUPAC Name |
1,3-dichloro-N-phenylmethoxypropan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-10(7-12)13-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIHQCYFKGDZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442477 | |
| Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188125-86-2 | |
| Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
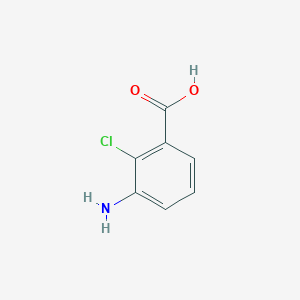





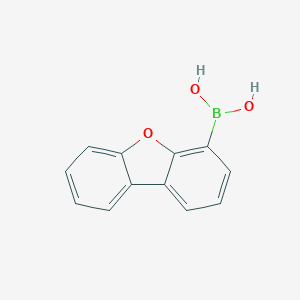
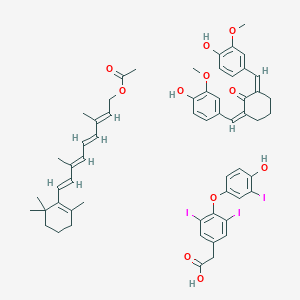
![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)
